4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione
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Overview
Description
4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione, also known as MADDS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has been found to exhibit various biological activities, including antitumor, antimicrobial, and antiviral properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and viral infections.
Mechanism Of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has also been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of certain bacteria and viruses. 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has been found to induce oxidative stress in cancer cells, leading to their death.
Advantages And Limitations For Lab Experiments
One advantage of 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is its broad-spectrum activity against cancer cells, bacteria, and viruses. It has also been shown to exhibit low toxicity towards normal cells. However, the synthesis of 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is complex and requires multiple steps, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione. One potential application is in the treatment of Alzheimer's disease, as 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the progression of the disease. Additionally, 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione may have potential as a novel antimicrobial agent due to its broad-spectrum activity against bacteria and viruses. Further research is needed to fully understand the mechanism of action of 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione and its potential applications in various fields.
In conclusion, 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is a novel compound with potential applications in various fields, including cancer treatment, antimicrobial therapy, and Alzheimer's disease. Its broad-spectrum activity and low toxicity towards normal cells make it a promising candidate for further research and development.
Synthesis Methods
4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl hydrazine with 1,3-dichloro-2-propanone to form 1-(4-methoxyphenyl)-3-chloropropan-2-one. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone, which is cyclized with sulfur to form 4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione.
properties
IUPAC Name |
4-(4-methoxyphenyl)-7,7-dioxo-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c1-18-11-4-2-10(3-5-11)14-12(15)8-19-13(14)6-7-20(16,17)9-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIDUCUZDRKEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione |
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